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Abstract
Monomethyl malonate, also known as methyl hydrogen malonate or 3-methoxy-3-oxopropanoic

acid, is a pivotal reagent in modern organic synthesis. As a mono-ester derivative of malonic

acid, it possesses a unique bifunctional architecture, featuring both a carboxylic acid and a

methyl ester. This duality allows for selective chemical transformations, making it an invaluable

C3 building block for synthesizing complex molecular frameworks, particularly within the

pharmaceutical and specialty chemical industries. This guide provides a comprehensive

exploration of its core physical and chemical properties, detailed synthetic and purification

protocols, key applications with mechanistic insights, and essential safety protocols, tailored for

researchers, chemists, and drug development professionals.

Molecular Structure and Physicochemical
Properties
Monomethyl malonate's utility is fundamentally derived from its molecular structure, which

dictates its reactivity and physical behavior.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1595383?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structure and Nomenclature
The molecule consists of a central methylene group flanked by a carboxylic acid and a methyl

ester group. This structure provides a reactive acidic proton on the α-carbon and two distinct

carbonyl functionalities for further elaboration.

Caption: Chemical Structure of Monomethyl Malonate

Table 1: Chemical Identifiers

Identifier Value

IUPAC Name 3-methoxy-3-oxopropanoic acid[1]

Synonyms
Monomethyl malonate, Methyl hydrogen

malonate, (Methoxycarbonyl)acetic acid[2][3]

CAS Number 16695-14-0[2][3]

Molecular Formula C₄H₆O₄[2][3]

Molecular Weight 118.09 g/mol [3]

Canonical SMILES COC(=O)CC(=O)O[2]

InChI Key PBVZQAXFSQKDKK-UHFFFAOYSA-N[2]

Physical Properties
Monomethyl malonate is typically supplied as a clear, colorless to light yellow liquid or as a

solid, a discrepancy that may depend on purity and ambient temperature.[3][4] Its physical

characteristics are critical for designing experimental setups, particularly for solvent selection

and purification procedures.

Table 2: Physical and Thermochemical Data
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Property Value Source(s)

Appearance
Colorless to light yellow liquid

or solid
[3][4]

Boiling Point 232 °C [3][5]

Density 1.128 g/mL [3][5]

Flash Point 104 °C [3][5]

Refractive Index 1.428 [3][5]

pKa (Predicted) 2.83 ± 0.32 [3][5]

Solubility Profile
Qualitative assessments confirm that monomethyl malonate is soluble in water and polar

organic solvents.[2][4] This solubility is attributed to its ability to engage in hydrogen bonding

via its carboxylic acid group. While specific quantitative data for monomethyl malonate is not

extensively published, data for the closely related methylmalonic acid can serve as a useful

proxy for estimating its behavior in polar media.

Table 3: Quantitative Solubility of Analog Methylmalonic Acid

Solvent Solubility (approx.) Source

Ethanol ~25 mg/mL [6]

DMSO ~30 mg/mL [6]

DMF ~30 mg/mL [6]

PBS (pH 7.2) ~10 mg/mL [6]

Note: This data is for the analog methylmalonic acid (C₄H₆O₄, CAS 516-05-2) and is provided

for estimation purposes.

Spectral Data and Characterization
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Spectroscopic analysis is essential for confirming the identity and purity of monomethyl

malonate after synthesis or before use.

¹H-NMR (300 MHz, CDCl₃): The proton NMR spectrum provides unambiguous structural

confirmation. The reported chemical shifts are:

δ 10.88 (1H, broad singlet): Corresponds to the acidic proton of the carboxylic acid. The

broadness is characteristic of exchangeable protons.

δ 3.78 (3H, singlet): Represents the three protons of the methyl ester group.

δ 3.47 (2H, singlet): Represents the two protons of the central methylene (α-carbon)

group.[6]

¹³C-NMR: While a verified experimental spectrum is not readily available in public databases,

the expected signals based on its structure are:

~175-178 ppm: Carbonyl carbon of the carboxylic acid.

~170-172 ppm: Carbonyl carbon of the methyl ester.

~52-54 ppm: Methoxy carbon (-OCH₃) of the ester.

~40-42 ppm: Methylene α-carbon (-CH₂-).

Infrared (IR) Spectroscopy: An IR spectrum would be characterized by the following key

absorption bands:

~2500-3300 cm⁻¹ (broad): A very broad O-H stretching vibration from the hydrogen-

bonded carboxylic acid.

~1740 cm⁻¹ (strong, sharp): C=O stretching of the ester carbonyl.

~1710 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid carbonyl.

~1200-1300 cm⁻¹: C-O stretching vibrations.
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Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion

peak (M⁺) would appear at m/z = 118. Common fragmentation patterns would involve the

loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 87, or the loss of

the carboxyl group (-COOH, m/z = 45) to give a fragment at m/z = 73.

Chemical Profile: Reactivity and Stability
Monomethyl malonate is a stable compound under standard laboratory conditions but can react

with strong acids or bases.[2] It should be stored in a cool, dry place, sealed from moisture.[5]

Its reactivity is centered around its two functional groups.

Nucleophilic Acyl Substitution: The carboxylic acid can be activated (e.g., with coupling

agents like DCC or EDC) to form amides or activated esters.

Esterification/Transesterification: Both the ester and acid groups can undergo further

esterification or transesterification reactions under appropriate catalytic conditions.[2]

Condensation Reactions: The α-protons are acidic and can be removed by a suitable base to

form an enolate, which is a potent nucleophile for various condensation reactions.[2]

Lactonization: In the presence of reagents like ceric ammonium nitrate (CAN), it participates

in the lactonization of olefins, showcasing its utility in forming cyclic structures.[3]
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Carboxylic Acid Reactivity
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Caption: Key Reactivity Pathways of Monomethyl Malonate

Synthesis and Purification
The most efficient and scalable synthesis of monomethyl malonate involves the selective

monohydrolysis of its parent diester, dimethyl malonate.[6][7] This method is environmentally

benign, using water as a primary solvent and inexpensive reagents.[6][7]

Detailed Experimental Protocol: Selective
Monohydrolysis
This protocol is adapted from established large-scale synthesis procedures.[6] The causality

behind this procedure lies in the stoichiometric control of the base. By using approximately one

equivalent of hydroxide, the reaction selectively cleaves one ester group, as the resulting

carboxylate salt is deactivated towards further nucleophilic attack.
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1. Dissolution
Dissolve Dimethyl Malonate

in Acetonitrile.

2. Cooling
Cool reaction mixture to 0°C

in an ice-water bath.

3. Saponification
Add 1.0 eq of 5M KOH(aq)
dropwise over 15-20 min.

4. Reaction
Stir vigorously for 1 hour at 0°C.

Monitor by TLC.

5. Acidification
Quench reaction with cold 12M HCl

to pH ~1-2.

6. Extraction
Extract aqueous layer with

Ethyl Acetate (5x).

7. Washing & Drying
Wash combined organic layers with

brine and dry over Na₂SO₄.

8. Purification
Concentrate in vacuo and purify

by vacuum distillation.

Click to download full resolution via product page

Caption: Workflow for the Synthesis of Monomethyl Malonate
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Step-by-Step Methodology:

Setup: In a 1 L flask equipped with a magnetic stirrer, add dimethyl malonate (1.2 mol) and a

minimal amount of acetonitrile (~10 mL) to ensure dissolution.[6]

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

Hydrolysis: Prepare a 5M aqueous solution of potassium hydroxide (KOH). Add 1.0 molar

equivalent of the KOH solution dropwise to the stirred diester solution over 15-20 minutes,

ensuring the temperature remains near 0°C.

Reaction Monitoring: Allow the mixture to stir vigorously for 1 hour at 0°C. The progress can

be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the

starting diester.

Workup - Acidification: Once the reaction is complete, slowly add 12M hydrochloric acid

(HCl) to the cold reaction mixture until the pH is strongly acidic (pH 1-2). Saturate the

aqueous layer with sodium chloride (NaCl) to reduce the solubility of the product.

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with

ethyl acetate (e.g., 5 x 500 mL).[6]

Drying: Combine the organic extracts, wash with a saturated NaCl solution (brine), and dry

over anhydrous sodium sulfate (Na₂SO₄).

Purification: After filtering off the drying agent, concentrate the solution using a rotary

evaporator. The resulting crude oil is purified by distillation under reduced pressure (boiling

point of 91-92°C at 2.5 mmHg) to yield pure monomethyl malonate as a colorless oil.[6]

Applications in Pharmaceutical and Chemical
Synthesis
Monomethyl malonate is a cornerstone intermediate for constructing molecules of

pharmaceutical interest. Its bifunctional nature is expertly exploited to build heterocyclic and

other complex scaffolds.
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Case Study: Synthesis of a 2,4-Piperidinedione
Intermediate
2,4-piperidinedione is a core structure in pharmaceuticals like Alosetron, an effective treatment

for irritable bowel syndrome (IBS).[1] Monomethyl malonate serves as a key reactant in an

efficient acylation-condensation-cyclization sequence.

Reaction Causality: The process involves an initial amide bond formation between the

carboxylic acid of monomethyl malonate and an aminopropyl synthon. This is typically

mediated by a dehydrating agent like dicyclohexylcarbodiimide (DCC). The resulting

intermediate possesses both an ester and an amide, perfectly poised for an intramolecular

Dieckmann-type condensation to form the piperidinedione ring upon treatment with a base,

followed by decarboxylation.

Monomethyl
Malonate

Acyclic Amide
Intermediate

+ Amine
(DCC, Et₃N)

3-Aminopropyl
Derivative

2,4-Piperidinedione
Product

Base-mediated
Cyclization &

Decarboxylation

Click to download full resolution via product page

Caption: Synthesis of 2,4-Piperidinedione Core

Case Study: Synthesis of a Boceprevir Intermediate
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Monomethyl malonate, as its potassium salt, is used in the synthesis of an intermediate for

Boceprevir, a protease inhibitor for treating Hepatitis C.[1] In this application, the potassium salt

(potassium monomethyl malonate) acts as a potent nucleophile, reacting with an activated

carboxylic acid (cyclobutylacetic acid) to form a β-keto ester, a crucial C-C bond-forming step in

the construction of the complex drug molecule.[1]

Safety and Handling
While considered a low-hazard chemical, proper handling is essential to ensure laboratory

safety.[2]

Table 4: GHS Hazard and Precautionary Information

Category Code Statement

Hazard Statements H315 Causes skin irritation.[5]

H319
Causes serious eye irritation.

[5]

H335
May cause respiratory

irritation.[5]

Precautionary Statements P261

Avoid breathing

dust/fume/gas/mist/vapors/spr

ay.[5]

P280
Wear protective gloves/eye

protection/face protection.

P305+P351+P338

IF IN EYES: Rinse cautiously

with water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.[5]

P405 Store locked up.[5]

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with

side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

vapors.[4]

First Aid (Eyes): In case of eye contact, immediately flush with plenty of water for at least 15

minutes and seek medical attention.[8]

First Aid (Skin): In case of skin contact, wash off immediately with soap and plenty of water.

[9]

Conclusion
Monomethyl malonate is a uniquely versatile and powerful synthetic intermediate. Its value lies

in its well-defined physicochemical properties and the predictable, selective reactivity of its dual

functional groups. A thorough understanding of its characteristics, from its spectral signature

and solubility to its handling requirements and synthetic behavior, empowers researchers to

leverage this building block efficiently and safely. The robust and scalable synthetic protocols

available make it an accessible and economically viable choice for the development of high-

value molecules in the pharmaceutical and chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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